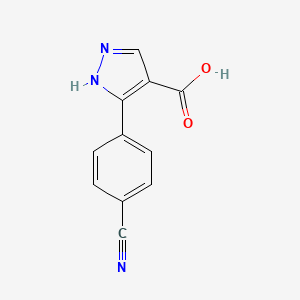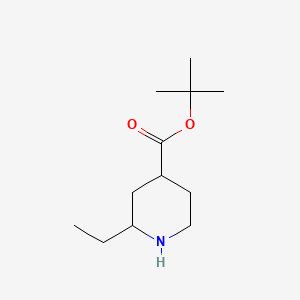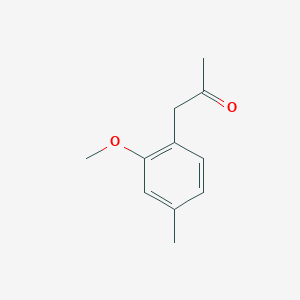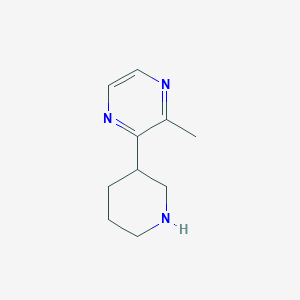
1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chloro group, a cyclopropylethyl group, and a methylmethanesulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl ethylamine, methylmethanesulfonyl chloride, and a chlorinating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.
Hydrolysis: Breakdown products of the sulfonamide moiety.
Aplicaciones Científicas De Investigación
1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antimicrobial and antiviral properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or antiviral effects.
Comparación Con Compuestos Similares
Similar Compounds
1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide: shares similarities with other sulfonamides, such as:
Uniqueness
- This compound is unique due to the presence of both a chloro group and a cyclopropylethyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications.
Propiedades
Fórmula molecular |
C7H14ClNO2S |
|---|---|
Peso molecular |
211.71 g/mol |
Nombre IUPAC |
1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C7H14ClNO2S/c1-6(7-3-4-7)9(2)12(10,11)5-8/h6-7H,3-5H2,1-2H3 |
Clave InChI |
OXZWISXGIWXCEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC1)N(C)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


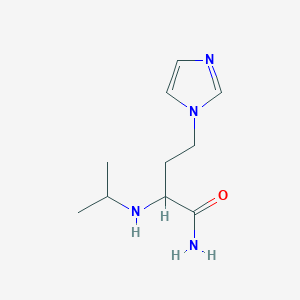
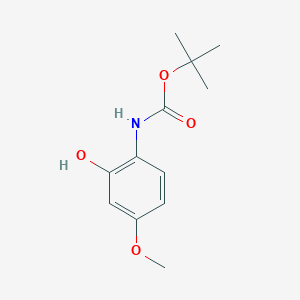
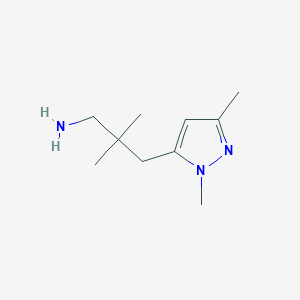
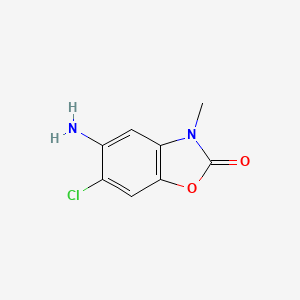
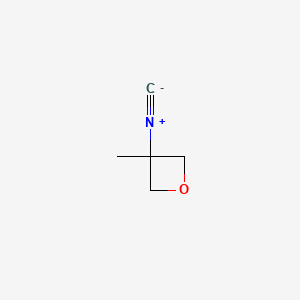
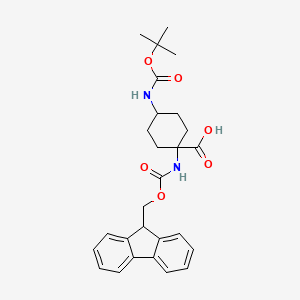
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
